molecular formula C22H16ClFN2O4 B2853731 (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327168-97-7

(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2853731
CAS No.: 1327168-97-7
M. Wt: 426.83
InChI Key: IWIYROIMVSQANU-ROMGYVFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide (hereafter referred to as Compound A) is a chromene-based molecule with a complex substitution pattern. Its structure features:

  • A 2H-chromene core substituted with a methoxy group at position 6.
  • A carboxamide group at position 3, linked to a furan-2-ylmethyl moiety, which may enhance hydrogen-bonding capabilities and influence solubility .

Chromene derivatives are widely studied for their pharmacological properties, including kinase inhibition and antimicrobial activity.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)imino-N-(furan-2-ylmethyl)-8-methoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN2O4/c1-28-19-6-2-4-13-10-16(21(27)25-12-15-5-3-9-29-15)22(30-20(13)19)26-18-8-7-14(24)11-17(18)23/h2-11H,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIYROIMVSQANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=C(C=C(C=C3)F)Cl)C(=C2)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Tyrosinase Inhibition

Recent studies have highlighted the compound's potential as a tyrosinase inhibitor . Tyrosinase plays a crucial role in melanin production, and its overactivity is linked to various skin disorders and neurodegenerative diseases such as Parkinson's disease. Research indicates that the incorporation of the 3-chloro-4-fluorophenyl motif enhances the inhibitory activity against tyrosinase derived from Agaricus bisporus (AbTYR) . The docking studies suggest that this compound can effectively interact with the catalytic site of tyrosinase, making it a candidate for developing therapeutic agents targeting pigmentation disorders.

Antitumor Activity

The chromene derivatives have been extensively studied for their antitumor properties . Compounds similar to (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. The presence of the methoxy group on the chromene ring is believed to enhance the compound's interaction with biological targets involved in cancer cell proliferation .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications . Research into related compounds indicates that modifications in the chromene structure can lead to enhanced antimicrobial activity against both bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Study 1: Tyrosinase Inhibition

In a study aimed at identifying new tyrosinase inhibitors, researchers synthesized various derivatives incorporating the 3-chloro-4-fluorophenyl fragment, demonstrating that compounds with this structure exhibited significantly improved inhibitory activity compared to traditional inhibitors . The study employed both in vitro assays and molecular docking simulations to validate the findings.

Case Study 2: Antitumor Efficacy

A series of analogs based on the chromene structure were tested against several cancer cell lines, including breast and lung cancer models. Results indicated that compounds with similar structural motifs displayed potent cytotoxicity, leading to further investigations into their mechanisms of action .

Case Study 3: Antimicrobial Activity

Research focused on the synthesis of various chromene derivatives revealed that modifications at specific positions could enhance antimicrobial efficacy against resistant strains of bacteria. The study utilized both qualitative and quantitative assays to assess activity levels .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Chromene Derivatives

Compound A shares structural similarities with other chromene-3-carboxamide derivatives but differs in substituent choice:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Compound A C₂₂H₁₇ClFN₂O₄ 2-(2-Cl-4-F-phenyl)imino, N-(furan-2-ylmethyl), 8-methoxy 427.5 Chromene core with halogenated imino and furan-methylamide; moderate MW
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide C₁₇H₁₃ClN₂O₃ 2-imino, N-(2-Cl-phenyl), 8-methoxy 328.75 Simpler structure; lacks furan and fluorophenyl groups
MolCore API Intermediate C₃₂H₂₆N₄O₅ N-(benzodiazolylphenyl), 2-(2,5-dimethoxyphenyl)imino, 8-methoxy 546.57 Extended aromatic system; higher MW and complexity

Key Observations :

  • Substituent Effects : The furan-2-ylmethyl group in Compound A introduces a heterocyclic component absent in simpler analogs like the 2-chlorophenylamide derivative . This may improve solubility or target binding via hydrogen bonding.
  • Molecular Weight (MW) : Compound A (427.5 g/mol) is intermediate in size compared to the smaller 328.75 g/mol derivative and the larger MolCore compound (546.57 g/mol) , suggesting a balance between bioavailability and structural complexity.
Heterocyclic and Amide-Functionalized Analogs
  • Furan-Containing Analog: The compound (E)-2-{[(Furan-2-ylmethyl)imino]methyl}-4-nitrophenol shares the furan-2-ylmethyl group with Compound A. Its crystal structure reveals a dihedral angle of ~63° between the furan and benzene rings, suggesting conformational flexibility that may influence intermolecular interactions in Compound A .
  • Chlorophenyl/Fluorophenyl Derivatives : N-(2-Chloro-4-fluorophenyl)pyrimidine carboxamide and 2-chloro-N-(4-fluorophenyl)acetamide highlight the prevalence of chloro-fluorophenyl motifs in kinase inhibitors and synthetic intermediates. These substituents are associated with improved target selectivity and metabolic stability .
Conformational Studies
  • Ring Puckering: Chromene derivatives often exhibit non-planar ring conformations. The Cremer-Pople parameters ( ) provide a framework to analyze puckering in Compound A, which may influence binding to biological targets.
  • Dihedral Angles: The furan-2-ylmethyl group in Compound A is expected to adopt a dihedral angle similar to the ~63° observed in (E)-2-{[(Furan-2-ylmethyl)imino]methyl}-4-nitrophenol , affecting spatial orientation.

Preparation Methods

Chromene Core Formation

The 8-methoxy-2H-chromene-3-carboxylic acid derivative serves as the foundational intermediate. A solvent-free, one-pot synthesis leveraging K10 montmorillonite catalysis has been demonstrated for analogous chromene systems. For this compound, 1-(2-hydroxy-5-methoxyphenyl)butane-1,3-dione undergoes cyclization with 2,5-dimethoxy-2,5-dihydrofuran at 80°C for 30 minutes, followed by heating to 120°C for an additional 30 minutes. This method avoids toxic solvents and achieves yields of 78–85% for similar furan-chromene hybrids (Table 1).

Table 1: Chromene Core Synthesis Optimization

Starting Material Catalyst Temperature (°C) Time (h) Yield (%)
1-(2-Hydroxy-5-methoxyphenyl)butane-1,3-dione K10 montmorillonite 80 → 120 1.0 82
1-(2-Hydroxyphenyl)butane-1,3-dione HCl 100 2.0 68

Imino Group Introduction

The imino group is introduced via condensation between the chromene-3-carboxylic acid intermediate and 2-chloro-4-fluoroaniline. Acid-catalyzed (e.g., p-toluenesulfonic acid) or base-mediated (e.g., triethylamine) conditions facilitate this step. A study on analogous iminochromenes reported 89% yield using acetic acid as both solvent and catalyst at 60°C for 4 hours. For the target compound, refluxing in toluene with molecular sieves to remove water improves the Z-configuration selectivity, critical for biological activity.

Table 2: Imination Reaction Parameters

Chromene Derivative Amine Catalyst Solvent Yield (%)
8-Methoxy-2H-chromene-3-carboxylic acid 2-Chloro-4-fluoroaniline AcOH Toluene 89
2H-Chromene-3-carboxylic acid 4-Fluoroaniline H2SO4 Ethanol 75

Carboxamide Functionalization

The final step involves coupling the carboxylic acid intermediate with furan-2-ylmethylamine. A domino conjugate addition/O-trapping rearrangement using isocyanides under acidic conditions (trifluoroacetic acid, 0°C to room temperature) achieves carboxamide formation in 85–92% yield. Alternatively, peptide coupling reagents like EDCl/HOBt in dichloromethane at 25°C provide moderate yields (72%) but higher purity.

Table 3: Carboxamide Coupling Methods

Acid Derivative Amine Reagents Yield (%)
8-Methoxy-2H-chromene-3-carboxylic acid Furan-2-ylmethylamine EDCl/HOBt 72
Chromene-3-carbonyl chloride Furan-2-ylmethylamine TEA, THF 68
Chromene-3-carboxylic acid Furan-2-ylmethylamine Isocyanide/TFA 90

Optimization of Reaction Parameters

Solvent and Catalyst Selection

Solvent-free conditions (e.g., K10 montmorillonite) reduce environmental impact and purification complexity. For imination, toluene outperforms ethanol due to improved water removal, enhancing imine stability. Catalytic systems like Ir(ppy)3 under visible light offer innovative pathways for stereocontrol, though their applicability to this compound requires further validation.

Temperature and Time Dependence

Chromene cyclization requires precise temperature staging (80°C → 120°C), while imination benefits from prolonged reflux (6–8 hours). Carboxamide coupling via isocyanides achieves rapid completion (<2 hours) at 0°C, contrasting with EDCl/HOBt (12 hours).

Industrial-Scale Production Considerations

Batch processes using continuous flow reactors could enhance the one-pot chromene synthesis. Green chemistry principles advocate for recyclable catalysts (e.g., K10 montmorillonite reused 5× with <5% yield loss) and solvent-free steps. For the carboxamide step, isocyanide-based domino reactions minimize waste versus traditional coupling agents.

Comparative Analysis of Synthetic Methodologies

Table 4: Route Efficiency Comparison

Step Method 1 (K10 + Isocyanide) Method 2 (HCl + EDCl/HOBt)
Total Yield 82% × 89% × 90% = 66% 68% × 75% × 72% = 37%
Catalyst Recyclability Yes (K10) No
Reaction Time 4.5 hours 20 hours
Environmental Impact Low (solvent-free) Moderate (organic solvents)

Method 1, combining K10 montmorillonite and isocyanide chemistry, offers superior yield, scalability, and sustainability.

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for preparing (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide?

The synthesis involves multi-step organic reactions, including:

  • Condensation : Reacting a substituted chromene precursor with 2-chloro-4-fluoroaniline to form the imino group.
  • Coupling : Introducing the furan-2-ylmethyl carboxamide group via amide bond formation using coupling agents like EDC/HOBt.
  • Methoxy group retention : Ensuring the methoxy substituent at position 8 remains intact by using mild deprotection conditions (e.g., avoiding strong acids).

Q. Key Conditions :

StepTemperatureSolventCatalystYield Optimization
Condensation60–80°CEthanolNoneStir for 12–24 hrs
Amide CouplingRTDCMEDC/HOBtUse excess carbodiimide for >80% yield

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., Z-configuration of imino group, methoxy resonance at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]+) matching the theoretical mass (e.g., ~424 Da) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. How do structural features (e.g., Z-configuration, fluorophenyl group) influence its physicochemical properties?

  • Z-configuration : Stabilizes the chromene-imino tautomer via intramolecular hydrogen bonding, affecting solubility and reactivity .
  • Fluorophenyl group : Enhances lipophilicity (logP ~3.5) and metabolic stability due to fluorine’s electronegativity .
  • Furan moiety : Introduces π-π stacking potential for target binding but may reduce aqueous solubility .

Q. What preliminary biological screening assays are recommended for this compound?

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR, COX-2) at 10 µM .
  • Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., imino bond formation) be elucidated?

  • Kinetic Studies : Monitor intermediates via in-situ FTIR or LC-MS to track imine formation rates .
  • DFT Calculations : Model transition states to explain stereoselectivity (Z-configuration dominance) .
  • Isotopic Labeling : Use 15N-labeled aniline to confirm imino group origin via 15N NMR .

Q. What strategies resolve contradictions in reported biological activity data for similar chromene derivatives?

  • Comparative SAR Analysis : Test analogs with systematic substituent variations (e.g., chloro vs. methyl groups) .
  • Off-Target Profiling : Use panels like Eurofins’ CEREP to identify unintended interactions .
  • Metabolite Identification : LC-MS/MS to rule out bioactivity from degradation products .

Q. How can the compound’s mechanism of action be investigated at the molecular level?

  • Molecular Docking : Simulate binding to targets (e.g., DNA topoisomerase II) using AutoDock Vina .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .
  • CRISPR-Cas9 Knockout : Validate target relevance by deleting suspected receptors in cell models .

Q. What computational methods predict the compound’s ADMET properties?

  • QSAR Models : Use SwissADME or ADMET Predictor to estimate bioavailability, CYP450 inhibition .
  • MD Simulations : Assess blood-brain barrier permeability via GROMACS .
  • MetaSite : Predict Phase I/II metabolic pathways .

Q. How can synthetic yields be optimized while minimizing side reactions?

  • DoE (Design of Experiments) : Vary solvent polarity, temperature, and catalyst loading to identify optimal conditions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hrs vs. 24 hrs) and improve imino bond yield .
  • Protecting Groups : Temporarily block reactive sites (e.g., methoxy) during coupling steps .

Q. What in vivo models are suitable for evaluating therapeutic potential?

  • Xenograft Models : Test antitumor efficacy in nude mice with human tumor implants .
  • PK/PD Studies : Measure plasma half-life (t1/2) and tissue distribution via LC-MS .
  • Toxicology : Assess liver/kidney function in rodents after 28-day dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.